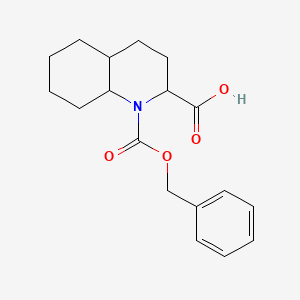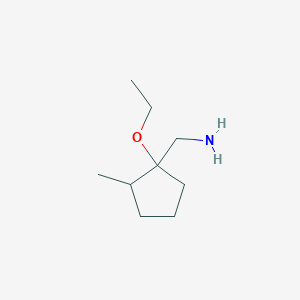![molecular formula C7H14ClN B13519160 1-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-aminehydrochloride](/img/structure/B13519160.png)
1-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-aminehydrochloride is a compound that features a highly strained bicyclo[1.1.1]pentane (BCP) core. This unique structure has garnered significant interest in the fields of medicinal chemistry and materials science due to its potential as a bioisostere for various functional groups, enhancing the pharmacokinetic properties of drug candidates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-aminehydrochloride typically involves the manipulation of bicyclo[1.1.1]pentane derivatives. One common approach is the nucleophilic addition to [1.1.1]propellane, followed by functional group transformations to introduce the ethan-1-amine moiety . Key steps include:
Nucleophilic Addition: Reacting [1.1.1]propellane with nucleophiles under controlled conditions.
Functional Group Transformation: Converting intermediates to the desired amine through reductive amination or other suitable methods.
Industrial Production Methods: Industrial production often scales up these synthetic routes, optimizing reaction conditions for higher yields and purity. Techniques such as continuous flow chemistry and catalytic processes are employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 1-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: Typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or nucleophilic substitution reactions using reagents like halogens or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Wissenschaftliche Forschungsanwendungen
1-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-aminehydrochloride has diverse applications across various scientific fields:
Chemistry: Used as a building block for synthesizing complex molecules and studying strained ring systems.
Medicine: Explored for its role in developing new pharmaceuticals with enhanced bioavailability and metabolic stability.
Industry: Utilized in materials science for creating molecular rods and other advanced materials.
Wirkmechanismus
The mechanism of action of 1-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-aminehydrochloride involves its interaction with molecular targets through its unique three-dimensional structure. This interaction can modulate biological pathways by binding to specific receptors or enzymes, thereby altering their activity. The exact pathways depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[1.1.1]pentane: The parent compound, used as a precursor in various synthetic routes.
Bicyclo[1.1.1]pentylamine: A closely related compound with similar applications in drug design.
Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate: Another derivative used in synthetic chemistry.
Uniqueness: 1-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-aminehydrochloride stands out due to its specific functional group arrangement, which provides unique reactivity and potential for bioisosteric replacement in medicinal chemistry .
Eigenschaften
Molekularformel |
C7H14ClN |
|---|---|
Molekulargewicht |
147.64 g/mol |
IUPAC-Name |
1-(1-bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c1-5(8)7-2-6(3-7)4-7;/h5-6H,2-4,8H2,1H3;1H |
InChI-Schlüssel |
XMVIWSXPBAGSRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C12CC(C1)C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.5]nonane-6-carboxylicacid](/img/structure/B13519080.png)
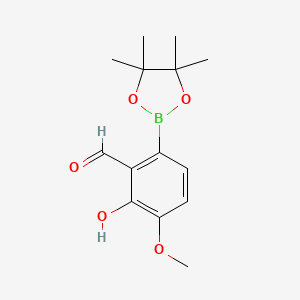
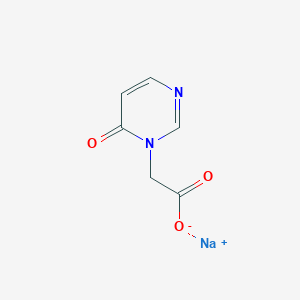
![N-{[4-(1-aminoethyl)phenyl]methyl}-6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxamide hydrochloride](/img/structure/B13519108.png)
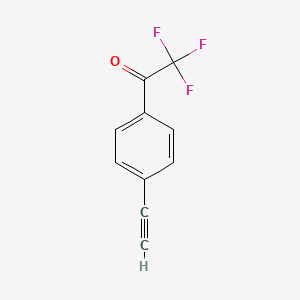
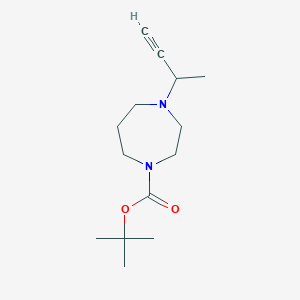

![2-Azadispiro[3.1.3^{6}.1^{4}]decan-8-ol hydrochloride](/img/structure/B13519124.png)
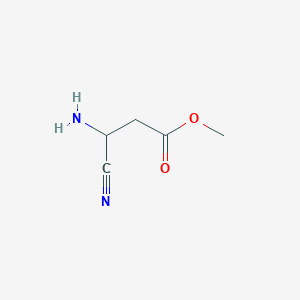
![4-({[4-(4-Chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B13519135.png)

